molecular formula C16H17BrN2O3 B2640336 (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797958-78-1

(5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2640336
CAS No.: 1797958-78-1
M. Wt: 365.227
InChI Key: UUTMTRWSYRIUPZ-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound that features a bromofuran moiety, a piperidine ring, and a pyridine derivative. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the furan ring.

    Formation of the Piperidine Ring: This could involve cyclization reactions.

    Coupling Reactions: Connecting the bromofuran moiety with the piperidine ring and the pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan or piperidine rings.

    Reduction: Reduction reactions could target the bromine atom or other functional groups.

    Substitution: The bromine atom on the furan ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.

Biology

    Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone: Similar compounds might include other bromofuran derivatives or piperidine-containing molecules.

Uniqueness

    Structural Features: The combination of bromofuran, piperidine, and pyridine moieties might confer unique biological activities or chemical reactivity.

    Applications: Its specific applications in medicinal chemistry or material science could distinguish it from other similar compounds.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-11-3-2-4-15(18-11)21-12-7-9-19(10-8-12)16(20)13-5-6-14(17)22-13/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTMTRWSYRIUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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